molecular formula C13H10F3NO2 B11851674 4-Quinolinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, methyl ester CAS No. 134481-28-0

4-Quinolinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, methyl ester

Cat. No.: B11851674
CAS No.: 134481-28-0
M. Wt: 269.22 g/mol
InChI Key: QENQKYHHEAVDPK-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Transition-metal catalyzed synthetic methods, such as those involving palladium or copper, are also widely used for the preparation of quinoline derivatives .

Industrial Production Methods

Industrial production of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.

    Medicine: Investigated for its use in developing new drugs, particularly those targeting bacterial infections and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The incorporation of the trifluoromethyl group enhances its ability to inhibit enzymes and disrupt biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, thereby affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)quinoline-6-carboxylate
  • Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
  • 6-Methylquinoline

Uniqueness

Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

134481-28-0

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate

InChI

InChI=1S/C13H10F3NO2/c1-7-3-4-10-8(5-7)9(12(18)19-2)6-11(17-10)13(14,15)16/h3-6H,1-2H3

InChI Key

QENQKYHHEAVDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C(F)(F)F

Origin of Product

United States

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